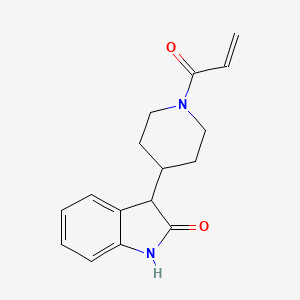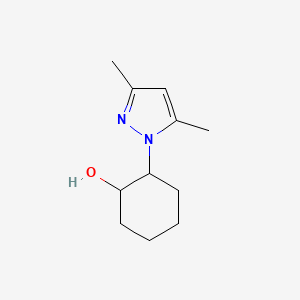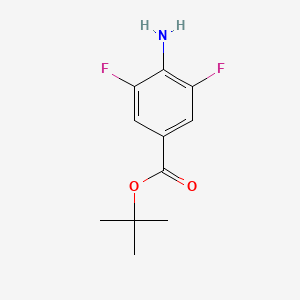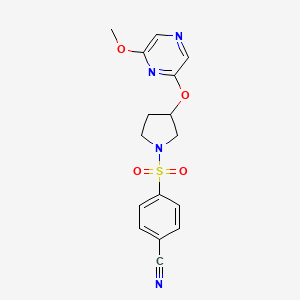
4-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile is a chemical compound with potential therapeutic applications. It belongs to the class of sulfonyl-containing compounds, which have been shown to have various biological activities.
Aplicaciones Científicas De Investigación
Liquid Crystalline Behavior and Photophysical Properties
Research on similar compounds with structures containing methoxy pyridine and benzonitrile has focused on their synthesis and characterization for potential use as mesogens, which are molecules that exhibit liquid crystalline behavior. These studies have revealed that compounds with shorter chain lengths tend to exhibit nematic phases, whereas those with longer chains show orthorhombic columnar phases. Additionally, these compounds have been found to be good blue emitting materials, indicating their potential application in optical devices. The detailed structural analysis also highlights their slightly non-planar bent structures, contributing to their liquid crystalline properties and making them candidates for use in advanced display technologies (Ahipa et al., 2014).
Antimicrobial Activity
Another avenue of research has been the exploration of cyanopyridine derivatives for their antimicrobial properties. Certain derivatives have been synthesized and tested against a range of aerobic and anaerobic bacteria, showing varying degrees of inhibitory activity. This suggests potential applications in developing new antimicrobial agents. The variations in activity have been attributed to the specific structural features of these compounds, underscoring the importance of molecular design in developing effective antimicrobial agents (Bogdanowicz et al., 2013).
Synthesis and Characterization for Biological Activities
The synthesis of new pyridine derivatives and their evaluation for biological activities, including antimicrobial effects, has been a focus area. By manipulating the molecular structure, researchers aim to enhance the activity and selectivity of these compounds against various pathogens. This work is crucial for the development of new drugs and therapeutic agents, highlighting the potential of cyanopyridine derivatives in medical chemistry (Patel & Agravat, 2007).
Potential in Drug Development
The exploration of benzimidazole derivatives, including those related to pyridine sulfonamides, has indicated their potency as (H+,K+)-ATPase inhibitors. This class of compounds requires activation by acid to form their active principle, with specific derivatives demonstrating high inhibitory activity at the site of acid secretion in the stomach. This research underpins the development of drugs for treating acid-related diseases, such as gastroesophageal reflux disease (GERD) and peptic ulcers, with a focus on enhancing the stability and potency of these inhibitors (Kohl et al., 1992).
Propiedades
IUPAC Name |
4-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-23-15-9-18-10-16(19-15)24-13-6-7-20(11-13)25(21,22)14-4-2-12(8-17)3-5-14/h2-5,9-10,13H,6-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPYDXNIHRFBKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-imidazole-4-sulfonamide](/img/structure/B2683560.png)
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide](/img/structure/B2683562.png)

![6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride](/img/structure/B2683565.png)
![2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2683566.png)
![N-(1-cyanocyclopentyl)-2-[(5-piperidin-1-ylsulfonyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide](/img/structure/B2683571.png)

![(2,5-Dichlorothiophen-3-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2683574.png)
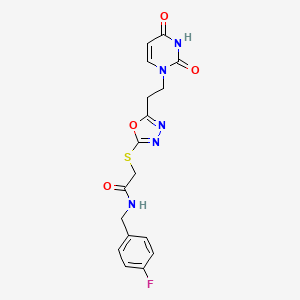
![2-[4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperazin-2-yl]acetic acid](/img/structure/B2683576.png)

